molecular formula C6H11N3O2S B13652021 3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide

3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide

Cat. No.: B13652021
M. Wt: 189.24 g/mol
InChI Key: ZDASJFIVCDVLDC-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
  • 5-Amino-pyrazoles

Uniqueness

3-Ethyl-1-methyl-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

3-ethyl-1-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-5-6(12(7,10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H2,7,10,11)

InChI Key

ZDASJFIVCDVLDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1S(=O)(=O)N)C

Origin of Product

United States

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